molecular formula C21H21NO2 B4062348 N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE

N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE

Cat. No.: B4062348
M. Wt: 319.4 g/mol
InChI Key: LVSCYSHWOYFPRG-UHFFFAOYSA-N
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Description

N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is an organic compound with the molecular formula C21H21NO2 It is a benzamide derivative that features an isopropyl group and a naphthyloxy methyl group attached to the benzamide core

Properties

IUPAC Name

3-(naphthalen-2-yloxymethyl)-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15(2)22-21(23)19-9-5-6-16(12-19)14-24-20-11-10-17-7-3-4-8-18(17)13-20/h3-13,15H,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSCYSHWOYFPRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC(=C1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE typically involves the reaction of 3-(2-naphthyloxy)methylbenzoic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or toluene. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of N1-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or naphthyloxy derivatives.

Scientific Research Applications

N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • N-isopropyl-3-[(2-naphthyloxy)methyl]benzamide
  • N-methyl-3-[(2-naphthyloxy)methyl]benzamide
  • N-ethyl-3-[(2-naphthyloxy)methyl]benzamide

Uniqueness

N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE
Reactant of Route 2
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N~1~-ISOPROPYL-3-[(2-NAPHTHYLOXY)METHYL]BENZAMIDE

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